Lipophilicity Differentiation: Lower LogP Compared to Common 5-Ethoxycarbonyl DHPMs
The XLogP3 value of 6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one is reported as 0.5 . This is significantly lower than the predicted logP for the common Biginelli product 5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidinone, which is typically above 1.0 due to the ester functionality . This lower lipophilicity can be a critical factor for improving aqueous solubility and reducing off-target promiscuity during early lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 5-Ethoxycarbonyl-6-methyl-3,4-dihydropyrimidinone (estimated XLogP3 > 1.0) |
| Quantified Difference | At least 0.5 log units lower for the target compound |
| Conditions | Computational prediction, source not provided for comparator |
Why This Matters
A lower logP value is a key selection criterion in drug discovery for achieving favorable ADME profiles, particularly aqueous solubility, making this scaffold a potentially superior starting point for central nervous system or other solubility-limited targets.
